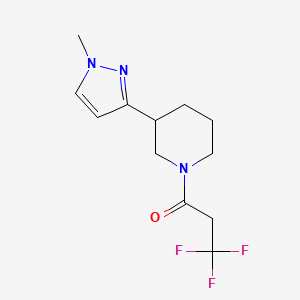

3,3,3-trifluoro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3,3,3-trifluoro-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N3O/c1-17-6-4-10(16-17)9-3-2-5-18(8-9)11(19)7-12(13,14)15/h4,6,9H,2-3,5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFRGTMQSCCORJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the trifluoromethylation of carbon-centered radicals. The reaction conditions typically involve the use of trifluoromethylating agents and appropriate catalysts to facilitate the formation of the trifluoromethyl group.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The process involves the careful control of temperature, pressure, and the use of specific reagents to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds.

Biology: In biological research, the compound is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is used to develop new drugs with improved pharmacokinetic properties and efficacy.

Industry: In the materials industry, the compound is used to create fluorinated polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism by which 3,3,3-trifluoro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound's binding affinity and stability, leading to its biological and pharmacological effects.

Comparison with Similar Compounds

Substituent Effects on the Propanone Core

- Trifluoromethyl vs. Chloro Substituents :

Replacing the trifluoromethyl group with chlorine (as in 3-Chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one, ) reduces molecular weight (255.74 g/mol vs. ~277.75 g/mol for trifluoro analogs) and alters electronic properties. The chloro derivative may exhibit lower metabolic resistance due to reduced electron-withdrawing effects compared to CF₃ . - Aromatic vs. Heterocyclic Substituents :

3,3,3-Trifluoro-1-(naphthalen-2-yl)propan-1-one () replaces the piperidine-pyrazole moiety with a naphthyl group, resulting in a higher molecular weight (284.26 g/mol) and increased aromaticity. This structural difference likely enhances π-π stacking interactions but reduces solubility in aqueous media .

Variations in Ring Systems

- Piperidine vs. Piperazine Derivatives: Benzhydryl piperazine derivatives () feature a piperazine ring instead of piperidine, introducing an additional nitrogen atom.

- Pyrazole Positioning :

In 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one (), dual pyrazole substituents replace the trifluoromethyl group, creating a symmetric structure. This compound exhibits rotamerism in NMR spectra, suggesting conformational flexibility absent in the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogous compounds.

Biological Activity

3,3,3-Trifluoro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is a fluorinated organic compound notable for its unique structural features, including a trifluoromethyl group and a piperidine ring. These characteristics contribute to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 293.27 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity compared to non-fluorinated analogs.

| Property | Value |

|---|---|

| IUPAC Name | 3,3,3-trifluoro-1-[3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]propan-1-one |

| Molecular Formula | C₁₂H₁₆F₃N₃O |

| Molecular Weight | 293.27 g/mol |

| CAS Number | 2034556-85-7 |

Research indicates that compounds similar to this compound can interact with various biological targets through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in signaling pathways, similar to other fluorinated compounds that have shown efficacy in inhibiting PI3K and PKC pathways .

- Binding Affinity : In silico studies demonstrate significant binding interactions with target proteins, which could lead to therapeutic effects against diseases such as cancer .

Anticancer Potential

Several studies have highlighted the potential anticancer properties of fluorinated compounds. For instance, the incorporation of trifluoromethyl groups has been linked to increased potency in inhibiting cancer cell proliferation and inducing apoptosis .

Case Study : A study on dietary agents demonstrated that similar compounds exhibited high binding affinities with PI3K isoforms, suggesting a mechanism through which they may exert anticancer effects .

Pharmacokinetic Properties

The unique structure of this compound leads to improved pharmacokinetic properties. The trifluoromethyl group is known to enhance metabolic stability and bioavailability .

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound:

- Synthesis : The compound can be synthesized via various methods involving nucleophilic substitution reactions with appropriate reagents .

- Biological Testing : In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further development .

Q & A

Q. What are the recommended synthetic routes for 3,3,3-trifluoro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one, and how can purity be optimized?

Methodological Answer:

- Microwave-assisted synthesis is effective for constructing the pyrazole-piperidine scaffold. For example, microwave conditions (e.g., 100–150°C, 30–60 min) can accelerate nucleophilic substitutions or cyclization steps, as demonstrated in analogous triazole-piperidine syntheses .

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from acetonitrile or ethanol. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

- Key intermediates : Piperidine derivatives (e.g., 3-(1-methyl-1H-pyrazol-3-yl)piperidine) should be synthesized first, followed by trifluoropropanone coupling via nucleophilic acyl substitution .

Q. How should researchers characterize the structural configuration of this compound?

Methodological Answer:

- Spectroscopy :

- X-ray crystallography : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. For example, similar compounds exhibit chair conformations in piperidine rings and intermolecular N–H···O bonds .

Advanced Research Questions

Q. How can computational modeling predict tautomeric states and intermolecular interactions in crystallographic studies?

Methodological Answer:

- Tautomerism analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can compare relative stabilities of pyrazole tautomers. For example, the 5-amino-1H-tautomer is often more stable due to intramolecular hydrogen bonding .

- Hydrogen-bond networks : Molecular dynamics simulations (e.g., GROMACS) can model packing patterns. Experimentally, validate via temperature-dependent crystallography to observe tautomeric shifts .

- Contradictions : If crystallography conflicts with computational predictions (e.g., unexpected N–H···N bonds), refine models using Hirshfeld surface analysis to quantify interaction contributions .

Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:

- ADME optimization : Address poor solubility (common with trifluoromethyl groups) via co-solvents (e.g., PEG-400) or nanoformulation. Monitor plasma protein binding (equilibrium dialysis) to adjust dosing .

- Metabolic stability : Use liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., piperidine N-demethylation). Introduce steric hindrance (e.g., methyl groups) to block cytochrome P450 oxidation .

- In vivo validation : Employ xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure and efficacy. For example, BMS-695735 (a related compound) required CYP3A4 inhibition mitigation for in vivo success .

Q. How can structure-activity relationship (SAR) studies guide modifications to the pyrazole and piperidine moieties?

Methodological Answer:

- Pyrazole modifications :

- Piperidine modifications :

Q. What crystallographic techniques validate hydrogen bonding and conformational dynamics in polymorphs?

Methodological Answer:

- High-resolution X-ray diffraction : Collect data at 100 K to minimize thermal motion artifacts. Refine anisotropic displacement parameters (ADPs) to map electron density around labile protons .

- Variable-temperature XRD : Monitor tautomeric shifts (e.g., N–H migration) by collecting datasets at 20°C intervals (100–300 K). Use SHELXL’s TWIN/BASF commands for twinned crystals .

- Contradictions : If multiple polymorphs arise (e.g., differing piperidine chair angles), employ energy frameworks (CrystalExplorer) to compare lattice energies and predict dominant forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.